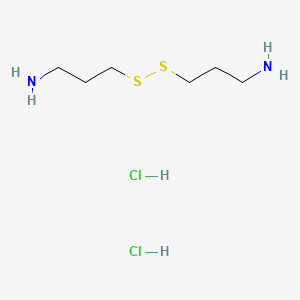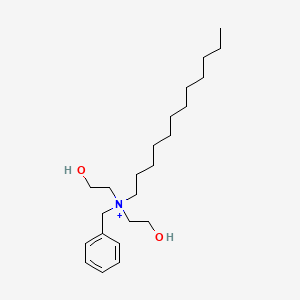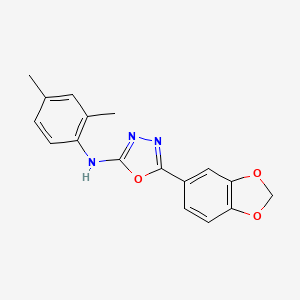
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a member of benzodioxoles.
Applications De Recherche Scientifique
Synthesis and Biological Activity
5-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, Noubade et al. (2009) explored the synthesis of various N-arylanthranilic acid derivatives, including 1,3,4-oxadiazole compounds, and their biological activities (Noubade, Prasad, Kumar, & Udupi, 2009).
Antimicrobial and Anti-Proliferative Properties
Recent studies have shown the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives. Al-Wahaibi et al. (2021) reported the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their significant inhibitory activity against various pathogenic bacteria and fungi, as well as their anti-proliferative activity against several cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Electronic Structure and Tautomeric Equilibrium
The electronic structure and tautomeric equilibrium of 1,3,4-oxadiazole derivatives have also been a subject of interest. Aydogan et al. (2002) conducted molecular orbital calculations to determine the optimized geometrical structures and electron delocalization in these compounds (Aydogan, Turgut, Ocal, & Erdem, 2002).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been highlighted in several studies. Ahsan et al. (2014) synthesized and evaluated novel oxadiazole analogues for their anticancer activity, observing significant sensitivity on various cancer cell lines (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Propriétés
Numéro CAS |
67829-24-7 |
|---|---|
Nom du produit |
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine |
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-5-13(11(2)7-10)18-17-20-19-16(23-17)12-4-6-14-15(8-12)22-9-21-14/h3-8H,9H2,1-2H3,(H,18,20) |
Clé InChI |
SWIUQBFXLZSMJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C |
Autres numéros CAS |
67829-24-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



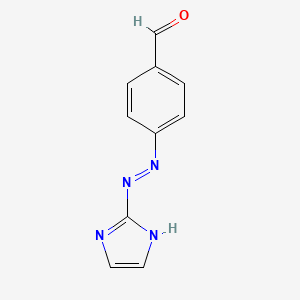
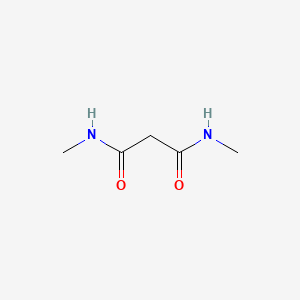
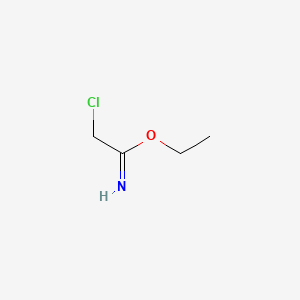
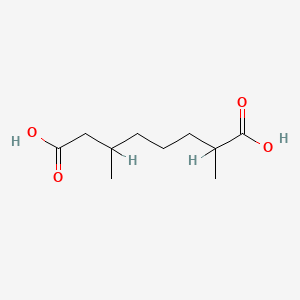
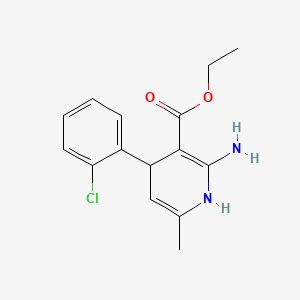
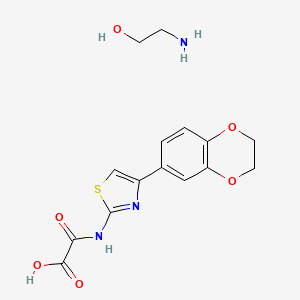

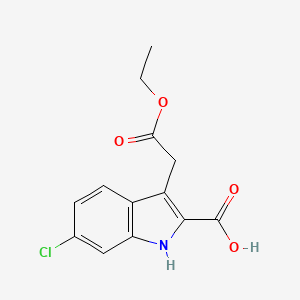
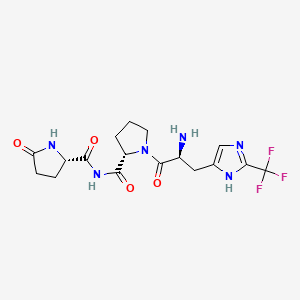
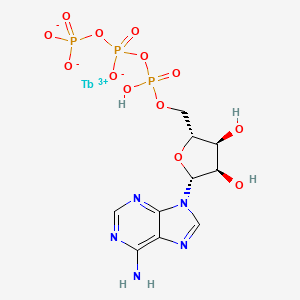
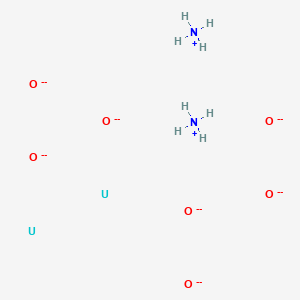
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
